Tolrestat-d3
Description
Properties
Molecular Formula |
C₁₆H₁₁D₃F₃NO₃S |
|---|---|
Molecular Weight |
360.37 |
Synonyms |
AY 27773-d3; Alredase-d3; Lorestat-d3; Tolrestatin-d3; N-[[6-Methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-methyl-d3-glycine; 2-(6-Methoxy-N-methyl-d3-5-(trifluoromethyl)naphthalene-1-carbothioamido)acetic Acid |
Origin of Product |
United States |
Synthesis and Isotopic Labeling of Tolrestat D3
Chemical Synthesis Pathways for Unlabeled Tolrestat (B1683199)
The synthesis of unlabeled Tolrestat, scientifically known as N-{[6-methoxy-5-(trifluoromethyl)-1-naphthyl]carbothioyl}-N-methylglycine, proceeds through a multi-step pathway. wikipedia.orgacs.org A common route involves the reaction of 6-methoxy-5-(trifluoromethyl)naphthalene-1-carboxylic acid with thionyl chloride (SOCl2) in refluxing dimethylformamide (DMF) to produce the corresponding acyl chloride. drugfuture.com This intermediate is then condensed with methyl N-methylglycinate using coupling agents like 1-hydroxybenzotriazole (B26582) and dicyclohexylcarbodiimide (B1669883) in DMF. drugfuture.comprepchem.com The resulting ester is subsequently treated with phosphorus pentasulfide (P2S5) in refluxing pyridine (B92270) to yield the thioxomethyl derivative. drugfuture.com Finally, hydrolysis of the methyl ester with sodium hydroxide (B78521) in a methanol-water mixture affords Tolrestat. drugfuture.com
Strategies and Methodologies for Deuterium (B1214612) Incorporation (d3) into Tolrestat
The introduction of deuterium into the Tolrestat molecule to create Tolrestat-d3 is a critical step that requires precise chemical strategies. The "d3" designation typically signifies the replacement of three protium (B1232500) (¹H) atoms with deuterium (²H) atoms. In the case of this compound, this labeling is on the N-methyl group.
Isotopic Exchange Reactions
Isotopic exchange reactions offer a method for deuterium incorporation. mdpi.comwikipedia.org These reactions involve the substitution of a hydrogen atom with a deuterium atom from a deuterium-rich source, such as deuterium oxide (D₂O). mdpi.comwikipedia.org Acid or base catalysis can facilitate this exchange, particularly for protons that are rendered acidic or "labile" by adjacent functional groups. mdpi.com For a molecule like Tolrestat, this could potentially be applied to the N-methyl group, although achieving high and specific incorporation at this non-acidic site through simple exchange can be challenging. mdpi.com More advanced catalytic systems, often involving transition metals like palladium or iridium, can enable hydrogen-deuterium exchange at less reactive C-H bonds.
De novo Synthesis with Deuterated Precursors
A more direct and regioselective approach for synthesizing this compound is de novo synthesis, which involves building the molecule from deuterated starting materials. nih.govacs.orgwisc.edu This method ensures the precise placement of deuterium atoms. For this compound, the key deuterated precursor would be N-methyl-d3-glycine methyl ester. This labeled compound can be synthesized and then utilized in the synthetic sequence described for unlabeled Tolrestat. By condensing N-methyl-d3-glycine methyl ester with the 6-methoxy-5-(trifluoromethyl)naphthalene-1-carbonyl chloride intermediate, the deuterium-labeled N-methyl group is incorporated into the final Tolrestat structure. This approach offers superior control over the isotopic purity and the specific location of the deuterium atoms.
Spectroscopic and Chromatographic Characterization of this compound for Research Quality Control
To ensure the quality and integrity of synthesized this compound for research purposes, rigorous analytical characterization is essential. This involves confirming the correct placement of the deuterium atoms and determining the isotopic purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and is particularly useful for confirming the position of isotopic labels. tutorchase.com While proton (¹H) NMR is standard for organic compounds, deuterium (²H) NMR can be used to directly observe the deuterium signal. wikipedia.org A deuterated compound will show a strong peak in the ²H NMR spectrum but will be absent in the corresponding region of the ¹H NMR spectrum. wikipedia.org For this compound, the absence of the N-methyl signal in the ¹H NMR spectrum and the appearance of a corresponding signal in the ²H NMR spectrum would confirm the successful and specific incorporation of deuterium at the N-methyl position.
Mass Spectrometry (MS) for Isotopic Purity and Molecular Integrity
Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to assess its isotopic composition. wikipedia.orgnih.gov For this compound, the molecular weight will be three mass units higher than that of unlabeled Tolrestat due to the three deuterium atoms. By comparing the mass spectra of the labeled and unlabeled compounds, the degree of deuteration and the isotopic purity can be accurately quantified. nih.gov This analysis ensures that the synthesized this compound has the correct mass and that it is not contaminated with partially deuterated or unlabeled species.
Table 1: Key Reagents and Intermediates in the Synthesis of Tolrestat and this compound
| Compound Name | Role in Synthesis |
|---|---|
| 6-methoxy-5-(trifluoromethyl)naphthalene-1-carboxylic acid | Starting material for the naphthalene (B1677914) moiety drugfuture.com |
| Thionyl chloride (SOCl₂) | Reagent for converting carboxylic acid to acyl chloride drugfuture.com |
| Methyl N-methylglycinate | Reactant for forming the glycine (B1666218) portion of Tolrestat drugfuture.com |
| N-methyl-d3-glycine methyl ester | Deuterated precursor for this compound synthesis |
Table 2: Analytical Techniques for Characterization of this compound
| Technique | Purpose | Expected Result for this compound |
|---|---|---|
| ¹H NMR Spectroscopy | Confirm absence of protons at labeled site | Disappearance of the N-methyl proton signal |
| ²H NMR Spectroscopy | Directly detect deuterium atoms | Appearance of a signal corresponding to the N-methyl deuterons wikipedia.org |
High-Performance Liquid Chromatography (HPLC) for Chemical Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to determine the chemical purity of this compound. This method separates the compound of interest from any impurities or degradation products, allowing for accurate quantification of its purity. The principle relies on passing a solution of the sample (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). Different components in the sample interact differently with the adsorbent, causing them to separate.
For Tolrestat and its deuterated analogue, reversed-phase HPLC (RP-HPLC) is commonly employed. In this setup, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture.
Research Findings: Published methods for the analysis of Tolrestat provide a basis for the purity assessment of this compound. One method details the determination of tolrestat in serum and tissues using HPLC with ultraviolet (UV) spectrophotometric detection. nih.gov This method demonstrates high sensitivity, with a detection limit of 0.2 µg/ml in serum. nih.gov Commercial suppliers of Tolrestat confirm a purity of ≥98% as determined by HPLC. The conditions for such analyses typically involve a C18 column and a mobile phase consisting of an acidified aqueous solution and an organic solvent like methanol (B129727) or acetonitrile. mdpi.com
The following table summarizes typical parameters used in HPLC methods for the analysis of Tolrestat, which are applicable to this compound.
| Parameter | Description | Source |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | |
| Column | C18 (e.g., 4.6 x 150mm, 5 µm) | mdpi.com |
| Mobile Phase | A gradient mixture of an acidified aqueous component (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., methanol or acetonitrile). | mdpi.com |
| Flow Rate | Typically around 0.7 to 1.0 mL/min. | mdpi.com |
| Detection | UV Spectrophotometry (e.g., at 254 nm or 282 nm). | mdpi.com |
| Purity Specification | ≥98% | |
| Detection Limit | As low as 25 ng/ml in human serum. | nih.gov |
Advanced Analytical Methodologies Utilizing Tolrestat D3 As a Research Tool
Application of Tolrestat-d3 as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, internal standards are essential for correcting analyte losses during sample preparation and for normalizing fluctuations in instrument response. wuxiapptec.comresearchgate.net Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard because they co-elute with the analyte and exhibit the same behavior during extraction and ionization, thereby providing the most accurate compensation for experimental variability. wuxiapptec.combiopharmaservices.comscispace.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs and their metabolites in biological matrices. wuxiapptec.comresearchgate.net The use of a deuterated internal standard like this compound is crucial for developing robust and reliable LC-MS/MS methods. nih.govlcms.cz
Method validation, performed according to regulatory guidelines, ensures the reliability of the bioanalytical method. rsc.orgrug.nl This process involves assessing specificity, selectivity, linearity, accuracy, precision, and stability. nih.govrsc.org For instance, in the validation of an LC-MS/MS method for another drug, tolterodine (B1663597), and its metabolite, deuterated internal standards (tolterodine-d6 and 5-hydroxy methyl tolterodine-d14) were used. nih.gov The chromatographic separation was achieved on an Ascentis Express RP amide column with an isocratic mobile phase, and detection was performed using multiple reaction monitoring (MRM) in positive ion mode. nih.gov The use of these internal standards ensured the accuracy and precision of the quantification of tolterodine and its metabolite in rat plasma. nih.gov Similarly, this compound would be used to quantify Tolrestat (B1683199), with specific MRM transitions monitored for both the analyte and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is another key analytical technique where deuterated internal standards find significant application. nih.govnih.gov For compounds that are amenable to GC analysis, often after derivatization, GC-MS provides high chromatographic resolution and mass selectivity. nih.govresearchgate.net In the analysis of aldose reductase inhibitors and related compounds, GC-MS has been used to measure polyol content in tissues. researchgate.netmolvis.org
A typical GC-MS method involves derivatization to increase the volatility and thermal stability of the analytes. nih.gov For example, a method for profiling metabolites in plasma and urine involved methoximation followed by trimethylsilylation. nih.gov A deuterated internal standard like this compound would be added to the sample prior to extraction and derivatization. nih.gov This allows it to compensate for any variability in the derivatization reaction efficiency and subsequent chromatographic analysis. nih.gov The quantitative data is then normalized to the response of the internal standard, ensuring accuracy. nih.gov
Strategies for Matrix Effect Compensation in Complex Biological Samples
The "matrix effect" is a significant challenge in bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. wuxiapptec.comclearsynth.com Stable isotope-labeled internal standards like this compound are the most effective tools for compensating for these matrix effects. wuxiapptec.comscispace.comclearsynth.com
Because this compound has nearly identical chemical and physical properties to Tolrestat, it experiences the same degree of ion suppression or enhancement. wuxiapptec.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is effectively normalized. wuxiapptec.comclearsynth.com The effectiveness of this compensation is typically assessed during method validation by comparing the response of the analyte in the presence of the matrix with its response in a neat solution. rsc.org For example, in the validation of a method for five tuberculosis drugs, the matrix effect was well-compensated by their respective isotope-labeled internal standards, with recovery values between 91.4% and 109.7%. rug.nl
Precision and Accuracy Enhancement in Analytical Quantification of Tolrestat and Analogs
The primary goal of using an internal standard like this compound is to improve the precision and accuracy of the analytical method. researchgate.netclearsynth.com Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. wisdomlib.org
Calibration Curve Construction and Analytical Sensitivity
A calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the known concentration of the analyte in a series of calibration standards. rsc.orghpst.cz The use of this compound ensures the linearity and reproducibility of the calibration curve. researchgate.net A linear regression analysis is typically applied, and a correlation coefficient (r²) greater than 0.99 is generally considered acceptable. rsc.orgresearchgate.net
The analytical sensitivity of a method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. europa.eumdpi.com The acceptance criteria for the LLOQ is often a precision of <20% and an accuracy of 80-120%. rsc.org The high sensitivity of modern LC-MS/MS instruments allows for the detection of analytes at very low concentrations, often in the pg/mL range. nih.govlcms.cz
Table 1: Representative Calibration Curve Data for an LC-MS/MS Assay
| Nominal Concentration (ng/mL) | Analyte/IS Peak Area Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 (LLOQ) | 0.015 | 0.98 | 98.0 |
| 2.5 | 0.038 | 2.55 | 102.0 |
| 5.0 | 0.076 | 5.08 | 101.6 |
| 10.0 | 0.152 | 10.1 | 101.0 |
| 25.0 | 0.380 | 24.8 | 99.2 |
| 50.0 | 0.755 | 50.3 | 100.6 |
| 100.0 | 1.510 | 99.8 | 99.8 |
This table is illustrative and does not represent actual data for Tolrestat.
Inter-day and Intra-day Precision Studies
Precision is evaluated by performing replicate analyses of quality control (QC) samples at multiple concentration levels on the same day (intra-day precision) and on different days (inter-day precision). wisdomlib.orgeuropa.eu The precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). rsc.org For a bioanalytical method to be considered precise, the RSD should typically be ≤15% for all QC levels, except for the LLOQ, where it should be ≤20%. rsc.org
The use of this compound helps to minimize variability, leading to better precision. For example, a validated LC-MS/MS method for tolterodine using a deuterated internal standard demonstrated intra-day precision of 0.62–6.36% and inter-day precision of 1.73–4.84%. nih.gov
Table 2: Example of Inter-day and Intra-day Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) | ||
| Mean Conc. ± SD (ng/mL) | Precision (RSD%) | Mean Conc. ± SD (ng/mL) | Precision (RSD%) | ||
| LLOQ | 1.0 | 1.02 ± 0.09 | 8.8 | 1.05 ± 0.12 | 11.4 |
| Low | 3.0 | 2.95 ± 0.15 | 5.1 | 3.08 ± 0.21 | 6.8 |
| Medium | 30.0 | 30.8 ± 1.20 | 3.9 | 29.7 ± 1.45 | 4.9 |
| High | 80.0 | 78.9 ± 2.52 | 3.2 | 81.1 ± 3.16 | 3.9 |
This table is illustrative and does not represent actual data for Tolrestat.
Forensic and Toxicological Research Applications (Methodological Focus)
In the fields of forensic and toxicological research, the accurate and precise quantification of chemical compounds in complex biological matrices is paramount. The development of robust analytical methods is essential for providing reliable data for legal and medical purposes. bioanalysis-zone.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone technique for this purpose due to its high sensitivity, selectivity, and robustness. mdpi.comnih.gov Within this framework, the use of stable isotope-labeled internal standards (SIL-ISs) is considered the gold standard for achieving the highest level of accuracy in quantification. wuxiapptec.com this compound, a deuterated analog of the aldose reductase inhibitor Tolrestat, serves as an exemplary research tool in the development and validation of these advanced analytical methodologies.
The fundamental principle behind using this compound is isotope dilution mass spectrometry. An internal standard is a compound added to samples at a known concentration to correct for analyte loss during sample preparation and for variations in instrument response. bioanalysis-zone.com A SIL-IS like this compound is the ideal choice because its physical and chemical properties are nearly identical to the non-labeled analyte, Tolrestat. japsonline.com This ensures that it behaves in the same manner during extraction, chromatography, and ionization. bioanalysis-zone.com However, due to the three deuterium (B1214612) atoms, this compound has a different mass-to-charge ratio (m/z) from Tolrestat, allowing the mass spectrometer to detect and measure both compounds simultaneously but distinguish between them. japsonline.com This co-eluting, yet mass-differentiated, characteristic allows the SIL-IS to effectively compensate for matrix effects—the suppression or enhancement of ionization caused by other components in the sample—which is a significant challenge in forensic toxicology. bioanalysis-zone.com
The application of this compound in a forensic or toxicological research setting involves the development and validation of a quantitative assay, typically following guidelines from regulatory bodies. The process begins with sample preparation, where a precise amount of this compound solution is added to an unknown sample (e.g., blood, plasma, or urine). This is followed by an extraction procedure, such as protein precipitation or liquid-liquid extraction, to remove interferences. nih.gov The extract is then injected into an LC-MS/MS system.
In the liquid chromatography stage, the analyte and the internal standard travel through the column and are separated from other matrix components, ideally exhibiting the same retention time. Upon entering the mass spectrometer, the compounds are ionized, and a specific precursor ion for both Tolrestat and this compound is selected. These precursor ions are fragmented, and specific product ions are monitored. The ratio of the analyte's response to the internal standard's response is used to calculate the concentration of Tolrestat in the original sample, ensuring high accuracy and precision. bioanalysis-zone.com
Detailed research findings for such a method are established during a rigorous validation process. This process characterizes the method's performance, ensuring it is reliable and fit for purpose. Key validation parameters include linearity, sensitivity, accuracy, precision, selectivity, stability, and extraction recovery.
The following tables represent typical data generated during the validation of a hypothetical LC-MS/MS method for Tolrestat using this compound as an internal standard, based on established analytical practices.
Table 1: Optimized Mass Spectrometric Parameters
This table details the specific mass transitions monitored for the analyte (Tolrestat) and the stable isotope-labeled internal standard (this compound).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Tolrestat | 358.1 | Value | Positive |
| This compound | 361.1 | Value | Positive |
| Note: Specific product ion values would be determined empirically during method development. |
Table 2: Method Validation Summary for Tolrestat Quantification
This table summarizes the core performance characteristics of the analytical method, demonstrating its reliability for quantitative analysis in a biological matrix.
| Validation Parameter | Result |
| Linear Dynamic Range | 2.0 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |
| Intra-day Accuracy (% Bias) | -4.5% to 5.2% |
| Inter-day Accuracy (% Bias) | -6.1% to 4.8% |
| Intra-day Precision (% CV) | ≤ 8.5% |
| Inter-day Precision (% CV) | ≤ 9.2% |
| Data is representative of typical bioanalytical method validation results. |
Table 3: Stability of Tolrestat in Human Plasma
This table presents the results of stability testing under various storage and handling conditions encountered during a typical sample lifecycle.
| Stability Condition | Duration | Mean Stability (% of Nominal) |
| Freeze-Thaw Stability | 3 cycles | 96.8% |
| Short-Term (Bench-Top) Stability | 24 hours at Room Temp | 98.1% |
| Autosampler Stability | 48 hours at 4°C | 97.5% |
| Long-Term Stability | 90 days at -80°C | 95.4% |
| Results show the percentage of the initial concentration remaining after exposure to the specified conditions, with values >85-90% typically considered acceptable. nih.gov |
By serving as a stable isotope-labeled internal standard, this compound is a crucial research tool that enables the development of highly specific, accurate, and precise analytical methods. Its use is fundamental to generating the defensible data required in forensic and toxicological investigations.
Preclinical Pharmacological and Biochemical Investigations of Tolrestat
In Vitro Enzymatic Characterization of Aldose Reductase Inhibition
The in vitro evaluation of Tolrestat's effect on aldose reductase has been crucial in defining its pharmacological profile. These studies involve purified enzyme preparations to determine inhibitory potency and elucidate the kinetic mechanism of action.
The inhibitory potency of Tolrestat (B1683199) against aldose reductase is quantified by its IC50 and Ki values. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The Ki value, or inhibition constant, provides a more absolute measure of binding affinity.
Tolrestat has demonstrated potent inhibition of aldose reductase. sav.sk Studies have reported varying IC50 values depending on the specific experimental conditions and the source of the enzyme (e.g., human, rat). For instance, some studies have shown IC50 values in the nanomolar range, highlighting its strong inhibitory effect. The order of potency for a series of aldose reductase inhibitors was found to be AL1576 (Ki = 60 nM) > tolrestat > ponalrestat (B1679041) > sorbinil (B39211) > FK366 > zopolrestat (B13010) > alrestatin (B1664801) (Ki = 148 microM). nih.gov
Table 1: Inhibitory Potency of Tolrestat and Other Aldose Reductase Inhibitors
| Compound | Standard Type | Standard Values (nM) |
|---|---|---|
| Tolrestat | Ki | >60 |
| AL1576 | Ki | 60 |
| Alrestatin | Ki | 148,000 |
This table is interactive. Data is sourced from reference nih.gov.
Kinetic studies are essential to understand how Tolrestat interacts with aldose reductase and its substrates. These analyses reveal whether the inhibitor competes with the substrate for the same binding site (competitive inhibition), binds to a different site (non-competitive inhibition), or binds only to the enzyme-substrate complex (uncompetitive inhibition).
Kinetic analyses have shown that the mode of inhibition by Tolrestat can be complex and may depend on the substrate being used. sav.sk Some studies have suggested an uncompetitive type of inhibition with respect to both the substrate (D,L-glyceraldehyde) and the cofactor NADPH. sav.sk This implies that Tolrestat preferentially binds to the enzyme-NADPH-substrate complex. The inhibition of aldehyde reductase by aldose reductase inhibitors like Tolrestat generally involves binding to the E:NADP+ complex. nih.gov
The activity of aldose reductase and the efficacy of its inhibitors are influenced by the concentrations of its substrates and the cofactor NADPH. Aldose reductase catalyzes the reduction of various aldehydes, with glucose being a key substrate under hyperglycemic conditions. researchgate.netnih.gov The entire catalytic process is a two-substrate process, where the enzyme first binds with NADPH to form a binary complex. tandfonline.com
Molecular dynamics simulations have indicated that the binding of Tolrestat is influenced by the cofactor, specifically whether the enzyme is complexed with NADPH or its oxidized form, NADP+. nih.gov The carboxylate group of Tolrestat forms hydrogen bonds with key residues in the active site, and the pattern of these interactions can differ depending on the cofactor state (NADPH or NADP+). nih.gov This highlights the importance of the cofactor in modulating the inhibitor's binding and efficacy. The binding affinity of Tolrestat to aldose reductase complexed with either NADPH or NADP+ is comparable and pH-dependent. nih.gov
Analysis of Enzyme Kinetics and Mechanism of Inhibition (e.g., Competitive, Non-competitive)
Structural Biology and Molecular Interaction Studies
Understanding the three-dimensional structure of the aldose reductase-Tolrestat complex is fundamental to explaining its potent inhibitory activity and provides a basis for the design of new inhibitors.
X-ray crystallography has provided high-resolution images of Tolrestat bound to the active site of aldose reductase. rcsb.orgrcsb.org These structures reveal the precise orientation of the inhibitor and its interactions with the surrounding amino acid residues.
The crystal structure of human aldose reductase in complex with Tolrestat has been determined at a resolution of 1.08 Å (PDB ID: 2FZD). rcsb.org Another structure of porcine aldose reductase complexed with Tolrestat has been solved at 2.30 Å resolution (PDB ID: 1AH3). rcsb.org These structures show that the carboxylate group of Tolrestat anchors the molecule into a "specificity pocket" within the enzyme's active site. researchgate.net This pocket is not a rigid entity but can change its shape to accommodate different inhibitors, which explains the enzyme's ability to bind a wide variety of compounds. researchgate.net The binding of Tolrestat involves interactions with key residues such as Tyr48, His110, and Trp111, as well as the NADP+ cofactor. nih.gov
Table 2: X-ray Crystallography Data for Aldose Reductase-Tolrestat Complexes
| PDB ID | Organism | Resolution (Å) |
|---|---|---|
| 2FZD | Homo sapiens | 1.08 |
| 1AH3 | Sus scrofa (Pig) | 2.30 |
This table is interactive. Data is sourced from references rcsb.orgrcsb.org.
Computational methods, including molecular docking and molecular dynamics (MD) simulations, complement experimental data by providing insights into the dynamic nature of the enzyme-inhibitor interaction. nih.govijrpr.com These in silico approaches help to predict binding affinities and understand the energetic factors driving the interaction.
Molecular dynamics simulations have been used to study the hydrogen bonding interactions between aldose reductase and Tolrestat. nih.gov These studies have shown that the carboxylate group of Tolrestat forms strong hydrogen bonds with Tyr48 and His110 of the enzyme. nih.gov The simulations also predicted multiple possible binding orientations for Tolrestat within the active site, one of which was later confirmed by X-ray crystallography. nih.gov Computational studies have been instrumental in understanding the binding modes of various aldose reductase inhibitors and in the development of new potential drug candidates. aimspress.comacs.org
Computational Modeling and Simulation (In Silico Approaches)
Molecular Docking for Ligand-Enzyme Binding Prediction
Molecular docking studies have been crucial in predicting how Tolrestat binds to the active site of the aldose reductase (ALR2) enzyme. These computational simulations explore the preferred orientation and conformation of Tolrestat within the enzyme's binding pocket, providing insights into the specific interactions that govern its inhibitory activity.
Research has shown that Tolrestat fits into the ALR2 binding site, with its carboxylate group forming strong interactions with key residues such as Tyr48, His110, and Trp111, as well as the cofactor NADP+. nih.gov The orientation of the aromatic part of the inhibitor can vary, but the interaction with the anionic site remains a common and critical feature. nih.gov One predicted orientation, which demonstrated the most favorable interaction energy, was later confirmed by X-ray crystallography. nih.gov
The binding affinity of Tolrestat to ALR2 is significant, with docking studies predicting favorable binding energy values. For instance, some studies have reported binding free energy values of around -14.13 kcal/mol. researchgate.net These computational predictions align with experimental findings that demonstrate Tolrestat's potent inhibitory effect on aldose reductase. The interactions often involve a combination of hydrogen bonds and hydrophobic interactions with residues in the active site. researchgate.net Specifically, hydrogen bonds with Tyr48, His110, Cys298, and Asn160, and hydrophobic interactions with His110, Trp111, and Tyr209 have been identified. researchgate.net
The validation of docking procedures is often performed by re-docking the co-crystallized ligand back into the enzyme's active site and calculating the root mean square deviation (RMSD), which should be low for a reliable protocol. dergipark.org.tr The crystal structure of human aldose reductase in complex with Tolrestat has been resolved at high resolution, providing a detailed map of the binding interactions. rcsb.org
| Interaction Type | Key Residues Involved with Tolrestat | Reference |
| Hydrogen Bonding | Tyr48, His110, Cys298, Asn160 | researchgate.net |
| Hydrophobic Interactions | His110, Trp111, Tyr209 | researchgate.net |
| Anionic Site Interaction | Tyr48, His110, Trp111, NADP+ | nih.gov |
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the Tolrestat-ALR2 complex, assessing its stability and any conformational changes that occur upon binding. These simulations model the movement of atoms over time, offering insights that complement the static picture provided by molecular docking.
MD simulations have revealed that the binding of Tolrestat to ALR2 is stable. tandfonline.com The carboxylate group of Tolrestat consistently forms a hydrogen bond with Tyr48 and His110 of ALR2 when complexed with NADP+. nih.gov However, the hydrogen-bonding pattern can differ depending on the cofactor present (NADPH vs. NADP+), with Tyr48 not forming a hydrogen bond with Tolrestat in the presence of NADPH. nih.gov
Interestingly, MD studies have suggested the possibility of more than one stable orientation for Tolrestat within the binding site, a finding that is in agreement with experimental data from electrospray mass spectrometry. nih.gov The simulations have also shown that the binding of Tolrestat can induce conformational changes in the enzyme. For example, in the thermostable AKR Tm1743, Tolrestat binding triggers significant conformational shifts in the anionic site and cofactor binding pocket, which prevents the accommodation of NADP+. nih.gov This results in an atypical competitive inhibition mechanism for this specific enzyme. nih.gov The stability of the Tolrestat-enzyme complex is crucial for its inhibitory function, and MD simulations help in understanding the factors that contribute to this stability over time. mdpi.commdpi.com
| Simulation Finding | Implication | Reference |
| Stable H-bonds with Tyr48 & His110 | Crucial for anchoring Tolrestat in the active site. | nih.gov |
| Multiple Binding Orientations | Suggests dynamic flexibility in the ligand-enzyme interaction. | nih.gov |
| Conformational Changes in Enzyme | Can alter the mechanism of inhibition depending on the specific enzyme. | nih.gov |
| Binding Energy Stability | Confirms a stable and favorable interaction over time. | tandfonline.com |
Pharmacophore Modeling and Virtual Screening for Novel Scaffolds
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This model can then be used for virtual screening of large chemical databases to discover novel compounds with the potential for similar biological activity. mdpi.comnih.govbiorxiv.org
A pharmacophore model for aldose reductase inhibitors would typically include features like a hydrogen bond acceptor to interact with the anionic binding site of the enzyme. researchgate.net By using a validated pharmacophore model, researchers can filter vast libraries of compounds to identify those that match the required steric and electronic features for ALR2 inhibition. researchgate.netfrontiersin.org
This virtual screening process is a hierarchical approach. After an initial screening based on the pharmacophore model, the selected hits can be further evaluated using molecular docking to predict their binding modes and affinities. researchgate.net This multi-step process helps in prioritizing a smaller, more manageable number of compounds for experimental testing. While specific studies detailing the use of a Tolrestat-derived pharmacophore model for virtual screening are not abundant in the provided results, the general methodology is a standard practice in drug discovery to identify new chemical scaffolds that could act as aldose reductase inhibitors. researchgate.netnih.gov
Cellular and Molecular Effects in In Vitro Systems
Modulation of Polyol Pathway Metabolites in Cell Culture Models
In vitro studies using various cell culture models have demonstrated the efficacy of Tolrestat in modulating the polyol pathway, which is implicated in the pathogenesis of diabetic complications. The primary mechanism of action of Tolrestat is the inhibition of aldose reductase, the first and rate-limiting enzyme in this pathway.
By inhibiting aldose reductase, Tolrestat effectively reduces the conversion of glucose to sorbitol. This has been shown in various cell types, including human red blood cells (RBCs), where Tolrestat inhibited the formation of sorbitol in a dose-dependent manner when the cells were incubated with high concentrations of glucose. medchemexpress.com The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, for sorbitol formation in human RBCs was found to be 3 x 10⁻⁸ mol/L. medchemexpress.comnih.gov
Studies on rat mesangial cells, which are important in the context of diabetic nephropathy, have also shown that Tolrestat can prevent the high glucose-induced increase in polyol pathway activity. nih.govresearchgate.net Similarly, in vascular smooth muscle cells, Tolrestat prevented the effects of high glucose. nih.gov The accumulation of sorbitol leads to osmotic stress and other cellular imbalances, and by blocking its production, Tolrestat helps to mitigate these effects.
| Cell Model | Effect of Tolrestat | Key Finding | Reference |
| Human Red Blood Cells | Inhibition of sorbitol formation | IC50 of 3 x 10⁻⁸ mol/L | medchemexpress.comnih.gov |
| Rat Mesangial Cells | Prevention of high glucose-induced effects | Modulates polyol pathway activity | nih.govresearchgate.net |
| Vascular Smooth Muscle Cells | Prevention of high glucose-induced effects | Blocks downstream signaling | nih.gov |
Impact on Downstream Signaling Pathways (e.g., Protein Kinase C Activity)
The increased flux through the polyol pathway due to hyperglycemia can lead to the activation of downstream signaling pathways, such as the protein kinase C (PKC) pathway, which are involved in the development of diabetic complications. In vitro studies have shown that Tolrestat can modulate these pathways by inhibiting aldose reductase.
In rat mesangial cells cultured in high glucose, there is an increased activation of several PKC isoforms, including PKC-α, -β2, -δ, and -ε. nih.govresearchgate.netuni.lu Treatment with Tolrestat was found to prevent the high glucose-induced increase in total PKC-ε and the membrane association of PKC-δ and -ε. nih.govresearchgate.netuni.lu This indicates that the activation of these specific PKC isoforms is dependent on the polyol pathway.
Similarly, in vascular smooth muscle cells, high glucose exposure leads to an increase in membrane-associated PKC activity, which was prevented by Tolrestat. nih.govdiabetesjournals.org Specifically, Tolrestat prevented the membrane translocation of PKC-β2 and -δ and delayed the activation of PKC-β1 and -ε. nih.govdiabetesjournals.org It also prevented the phosphorylation of PKC-β2 and -δ. nih.govdiabetesjournals.org The activation of PKC is linked to an increase in the formation of diacylglycerol (DAG), and Tolrestat was shown to prevent this high glucose-induced DAG formation. nih.govdiabetesjournals.org These findings suggest that by inhibiting the polyol pathway, Tolrestat can prevent the aberrant activation of downstream signaling cascades that contribute to cellular dysfunction in diabetic conditions.
Efficacy and Mechanism Assessment in Preclinical Animal Models
Preclinical studies in animal models of diabetes and galactosemia have been essential in evaluating the in vivo efficacy of Tolrestat and further elucidating its mechanism of action. These studies have provided evidence of its ability to reduce the accumulation of polyol pathway metabolites in various tissues.
In galactosemic and streptozotocin-induced diabetic rats, oral administration of Tolrestat led to a dose-dependent decrease in the accumulation of galactitol and sorbitol, respectively, in the sciatic nerve and lens. medchemexpress.com The effectiveness of Tolrestat was dependent on the severity of the condition and the duration of treatment. medchemexpress.com In diabetic rats, Tolrestat was also shown to reduce sorbitol levels in red blood cells to control levels. medchemexpress.commedchemexpress.com
The inhibition of aldose reductase by Tolrestat in these animal models has been linked to the prevention or amelioration of diabetic complications. For example, studies have suggested that Tolrestat can improve nerve regeneration after injury in diabetic rats. mdpi.com However, it is important to note that the utility of animal models in predicting clinical success is not always straightforward, and there can be discrepancies between preclinical and clinical outcomes. nih.govplos.org
Some studies have also investigated the broader effects of aldose reductase inhibition in animal models. For instance, in rats with balloon-catheter injury of the carotid artery, Tolrestat treatment was shown to prevent the high glucose-induced activation of the transcription factor NF-κB, which is involved in inflammatory responses. diabetesjournals.org This suggests that the benefits of Tolrestat may extend beyond simply reducing sorbitol accumulation.
| Animal Model | Tissue | Effect of Tolrestat | Reference |
| Galactosemic Rats | Sciatic Nerve, Lens | Decreased galactitol accumulation | medchemexpress.com |
| Diabetic Rats | Sciatic Nerve, Lens, Red Blood Cells | Decreased sorbitol accumulation | medchemexpress.commedchemexpress.com |
| Diabetic Rats | Sciatic Nerve | Improved nerve regeneration | mdpi.com |
| Rats with Arterial Injury | Carotid Artery | Prevented NF-κB activation | diabetesjournals.org |
Effects on Tissue-Specific Accumulation of Polyols (e.g., Sorbitol, Fructose) in Diabetes Models
In animal models of diabetes, hyperglycemia leads to a marked increase in the concentration of polyols in various tissues. Tolrestat has been shown to effectively counteract this accumulation.
In streptozotocin (B1681764) (STZ)-induced diabetic rats, sciatic nerve sorbitol and fructose (B13574) levels were found to be elevated approximately 13-fold and 4-fold, respectively, after one month. nih.gov Treatment with Tolrestat attenuated this increase in a dose-dependent manner. nih.gov A low dose reduced the accumulation by 32-50%, while a high dose suppressed both sorbitol and fructose content to below the levels seen in non-diabetic control animals. nih.gov Other studies in STZ-diabetic rats confirmed that Tolrestat treatment maintained normal levels of sorbitol and fructose in the sciatic nerves. cdnsciencepub.com This preventative effect on polyol accumulation was also observed in the spinal cord. nih.gov
The effect of Tolrestat extends to other tissues susceptible to diabetic complications. In rats with untreated diabetes for 10 weeks, polyol levels in the kidney cortex, kidney medulla, and red blood cells (RBCs) increased by two- to nine-fold. nih.gov
Further evidence comes from studies using transgenic mice that overexpress human aldose reductase (AR). oup.com When these mice were made diabetic, they showed significantly greater accumulation of sorbitol and fructose in the peripheral nerves compared to diabetic non-transgenic littermates, despite similar levels of hyperglycemia. oup.com Treatment with an aldose reductase inhibitor, in this case, fidarestat, which has a similar mechanism to Tolrestat, normalized the nerve sorbitol levels and significantly reduced fructose levels in these transgenic animals, highlighting the direct role of the enzyme in polyol accumulation. oup.com
| Animal Model | Tissue | Effect of Diabetes (Untreated) | Effect of Tolrestat Treatment | Reference |
|---|---|---|---|---|
| STZ-Diabetic Rat | Sciatic Nerve | ~13-fold increase in sorbitol; ~4-fold increase in fructose | Low dose attenuated accumulation by 32-50%; High dose suppressed levels below non-diabetic controls | nih.gov |
| STZ-Diabetic Rat | Sciatic Nerve & Spinal Cord | Significant accumulation of sorbitol and fructose | Prevented accumulation of sorbitol and fructose | nih.gov |
| STZ-Diabetic Rat | Kidney Cortex, Kidney Medulla, Red Blood Cells | 2 to 9-fold increase in polyol levels | Inhibited polyol pathway activity | nih.gov |
| Diabetic Mice (overexpressing human AR) | Peripheral Nerve | Significantly greater sorbitol and fructose accumulation | Normalized sorbitol levels; reduced fructose by 55% (ARI treatment) | oup.com |
Investigation of Biochemical Markers in Neural and Renal Tissues in Experimental Hyperglycemia
Beyond reducing polyol accumulation, Tolrestat influences other biochemical markers associated with diabetic complications in neural and renal tissues. One key marker is myo-inositol, an organic osmolyte whose intracellular concentration is often depleted in diabetic nerve tissue. nih.gov In diabetic rats, a 58% deficit in nerve myo-inositol was observed, and high-dose Tolrestat treatment partially corrected this deficit by 32%. nih.gov Similarly, in the kidney cortex of diabetic rats, polyol accumulation was accompanied by a 30% decrease in myo-inositol levels, a change that Tolrestat treatment could prevent. nih.gov
Another critical biochemical parameter affected is the activity of Na+/K+ ATPase, an enzyme essential for nerve function. nih.gov Increased polyol pathway flux is linked to reduced Na+/K+ ATPase activity. nih.gov In diabetic rats, Na+/K+ ATPase activity was decreased by 59% in red blood cells. nih.gov Tolrestat treatment that preserved nerve myo-inositol levels and nerve conduction velocity also preserved Na+/K+ ATPase activity in red blood cells, suggesting RBCs could be a surrogate tissue for assessing diabetes-induced changes in nerve enzyme activity. nih.gov
In the context of diabetic nephropathy, Tolrestat has shown effects on glomerular cells. cdnsciencepub.com In STZ-diabetic rats, Tolrestat prevented the development of mesangial cell hypocontractility in response to endothelin-1 (B181129) and also prevented glomerular hypertrophy. cdnsciencepub.com However, it did not affect the fractional expansion of the mesangium, a measure of extracellular matrix accumulation. cdnsciencepub.com In another study, Tolrestat was found to reduce mesangial widening but did not prevent the thickening of the glomerular basement membrane (GBM). doi.org The activation of the polyol pathway is also linked to the increased formation of advanced glycation end products (AGEs) and the activation of protein kinase C (PKC), both of which contribute to microvascular damage. ingentaconnect.commdpi.com By inhibiting aldose reductase, Tolrestat helps mitigate these downstream pathological processes. mdpi.com
| Animal Model | Tissue | Biochemical Marker | Effect of Diabetes (Untreated) | Effect of Tolrestat Treatment | Reference |
|---|---|---|---|---|---|
| STZ-Diabetic Rat | Sciatic Nerve | myo-Inositol | 58% deficit | Partially corrected deficit by 32% (high dose) | nih.gov |
| STZ-Diabetic Rat | Kidney Cortex | myo-Inositol | 30% decrease | Preserved myo-inositol levels | nih.gov |
| STZ-Diabetic Rat | Red Blood Cells | Na+/K+ ATPase Activity | 59% decrease | Preserved Na+/K+ ATPase activity | nih.gov |
| STZ-Diabetic Rat | Glomeruli | Mesangial Cell Contractility | Hypocontractility | Prevented hypocontractility | cdnsciencepub.com |
| STZ-Diabetic Rat | Glomeruli | Mesangial Widening | Increased | Reduced widening | doi.org |
| STZ-Diabetic Rat | Glomeruli | Glomerular Basement Membrane (GBM) Thickness | Increased | No reduction in thickening | doi.org |
Assessment of Physiological Parameters Relevant to Disease Progression in Animal Models (e.g., Nerve Conduction Velocity in Rats)
The biochemical changes prevented by Tolrestat translate into improvements in physiological functions that are impaired in diabetic animal models. A primary endpoint in studies of diabetic neuropathy is nerve conduction velocity (NCV), which is reliably reduced in diabetic rodents. oup.come-dmj.org
In STZ-diabetic rats, a 21% reduction in sciatic motor conduction velocity (MNCV) was observed after one month of diabetes. nih.gov Treatment with Tolrestat corrected this deficit, with a low dose providing a 23% correction and a high dose resulting in an 84% correction. nih.gov Similarly, other aldose reductase inhibitors have been shown to completely prevent the diabetes-induced reduction in both motor and sensory NCV. diabetesjournals.org
Beyond nerve conduction, Tolrestat has demonstrated positive effects on neural blood flow. Endoneurial blood flow, which was reduced by 44-52% in untreated diabetic rats, was restored to within the non-diabetic range by high-dose Tolrestat treatment. nih.gov
In the kidney, Tolrestat has been shown to prevent functional changes associated with early diabetic nephropathy. It prevented the increase in glomerular filtration rate (GFR) seen in diabetic rats (3.1 mL/min in diabetic vs. 1.8 mL/min in Tolrestat-treated diabetic rats). cdnsciencepub.com This was achieved in part by normalizing the filtration fraction. cdnsciencepub.com Tolrestat also prevented the significant increase in albumin excretion rates, a marker of kidney damage. cdnsciencepub.com
| Animal Model | Physiological Parameter | Effect of Diabetes (Untreated) | Effect of Tolrestat Treatment | Reference |
|---|---|---|---|---|
| STZ-Diabetic Rat | Sciatic Motor Conduction Velocity (MNCV) | 21% reduction | 23% correction (low dose); 84% correction (high dose) | nih.gov |
| STZ-Diabetic Rat | Endoneurial Blood Flow | 44-52% reduction | Restored to non-diabetic range (high dose) | nih.gov |
| STZ-Diabetic Rat | Glomerular Filtration Rate (GFR) | Increased (3.1 mL/min) | Prevented increase (1.8 mL/min) | cdnsciencepub.com |
| STZ-Diabetic Rat | Albumin Excretion Rate | Increased (3594 µg/24h) | Prevented increase (713 µg/24h) | cdnsciencepub.com |
Role in Ischemia-Reperfusion Injury Models (e.g., Myocardial Sorbitol Levels)
The role of aldose reductase and its inhibition by Tolrestat has also been investigated in the context of ischemia-reperfusion (I/R) injury, particularly in the heart. In contrast to its detrimental role in chronic diabetic complications, aldose reductase appears to play a cardioprotective role in the setting of I/R.
In a rabbit model of ischemic preconditioning (a phenomenon where brief ischemic episodes protect the heart from a subsequent prolonged ischemic event), a marked increase in myocardial sorbitol content was observed 24 hours after the preconditioning stimulus. nih.govahajournals.org This indicates an upregulation of aldose reductase activity. nih.govahajournals.org When rabbits were treated with the selective aldose reductase inhibitors Tolrestat or sorbinil, the accumulation of myocardial sorbitol was prevented. nih.govahajournals.org Crucially, this inhibition of aldose reductase also completely abrogated the infarct-sparing (cardioprotective) effect of late ischemic preconditioning. nih.govahajournals.org
Further studies in isolated, perfused rat hearts subjected to global ischemia and reperfusion reinforced this finding. nih.gov Treatment with Tolrestat did not significantly affect the function of the heart before ischemia. nih.gov However, it significantly worsened the recovery of cardiac function (measured as left ventricular developed pressure) after the I/R event. nih.gov Furthermore, administering Tolrestat before ischemia or at the onset of reperfusion increased the resulting infarct size. nih.gov These results suggest that aldose reductase activation is a protective mechanism in the ischemic heart, and its inhibition by Tolrestat can exacerbate I/R injury. nih.gov
| Animal Model | Condition | Parameter | Observation | Effect of Tolrestat Treatment | Reference |
|---|---|---|---|---|---|
| Rabbit | Ischemic Preconditioning (PC) | Myocardial Sorbitol | Marked increase 24h post-PC | Completely abrogated the increase in sorbitol | ahajournals.orgresearchgate.net |
| Rabbit | Ischemic Preconditioning (PC) + Ischemia | Infarct Size | PC reduces infarct size | Abrogated the infarct-sparing effect of PC | nih.govahajournals.org |
| Rat (isolated heart) | Ischemia-Reperfusion | Post-ischemic Functional Recovery | 76% recovery of LVDP | Reduced recovery to 29% | nih.gov |
| Rat | Ischemia-Reperfusion | Infarct Size | Baseline infarct size from I/R | Increased infarct size | nih.gov |
Metabolic Research Applications of Tolrestat D3
Elucidation of Metabolic Pathways of Tolrestat (B1683199) Using Deuterium (B1214612) Labeling
Deuterium labeling is a fundamental technique in drug metabolism and pharmacokinetics (DMPK) studies to elucidate the biotransformation of a parent compound. By using Tolrestat-d3, researchers can readily distinguish the drug and its subsequent metabolites from endogenous compounds in complex biological matrices like blood, urine, or tissue homogenates. nih.gov The presence of the deuterium atoms serves as a unique mass signature, facilitating detection and structural elucidation via mass spectrometry. nih.gov Studies on the non-deuterated parent compound, Tolrestat, have shown its metabolism in various species, with excretion primarily through feces, suggesting significant biliary excretion and potential enterohepatic circulation. nih.gov The use of this compound would allow for a more definitive and detailed mapping of these metabolic routes.
The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum, which can be isolated as a subcellular fraction known as microsomes. gerstel.com In vitro microsomal stability assays are a cornerstone of early drug discovery, used to estimate the metabolic stability of a compound. if-pan.krakow.pldomainex.co.uk In these assays, a compound like this compound is incubated with liver microsomes and necessary cofactors like NADPH. gerstel.com Aliquots are taken at various time points to measure the rate at which the parent compound is depleted. domainex.co.uk
Deuteration at a site susceptible to metabolism can decrease the rate of enzymatic degradation, thereby increasing the compound's metabolic stability and half-life (t½). juniperpublishers.com This is due to the kinetic isotope effect, where the greater energy required to break a C-D bond compared to a C-H bond slows down the reaction. juniperpublishers.com For this compound, if deuterium is placed at a position on the molecule that is a primary target for hydroxylation or other CYP-mediated reactions, a notable increase in its stability in microsomal incubations would be expected compared to non-labeled Tolrestat.
The data below illustrates a hypothetical comparison of the metabolic stability of Tolrestat and this compound in a human liver microsome assay.
| Compound | Incubation Time (min) | Parent Compound Remaining (%) | Calculated Half-life (t½, min) | Calculated Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|---|
| Tolrestat | 0 | 100 | 35 | 39.6 |
| Tolrestat | 5 | 87 | ||
| Tolrestat | 15 | 65 | ||
| Tolrestat | 30 | 44 | ||
| Tolrestat | 60 | 19 | ||
| This compound | 0 | 100 | 58 | 23.9 |
| This compound | 5 | 94 | ||
| This compound | 15 | 83 | ||
| This compound | 30 | 68 | ||
| This compound | 60 | 45 |
Table 1. Illustrative example of microsomal stability data comparing Tolrestat and this compound. This data is hypothetical and for demonstrative purposes only.
A significant challenge in metabolite identification is distinguishing drug-related material from the vast number of endogenous molecules present in biological samples. Deuterium labeling provides a clear and unambiguous way to track a drug's fate. When a biological sample from a study using this compound is analyzed by high-resolution mass spectrometry, the instrument can easily identify the unique isotopic pattern of the deuterated compound and its metabolites.
The process typically involves:
Administering a mixture of Tolrestat and this compound (e.g., in a 1:1 ratio) to an in vivo or in vitro system.
Analyzing samples using liquid chromatography-mass spectrometry (LC-MS).
Searching the resulting data for the characteristic "doublet" peaks created by the co-eluting unlabeled and labeled species. Each metabolite of Tolrestat will appear as a pair of ions separated by the mass difference corresponding to the number of deuterium atoms.
This "isotope pattern" filtering strategy makes it much simpler to pinpoint metabolites, even those at very low concentrations, thereby facilitating the construction of a comprehensive metabolic map. juniperpublishers.com The metabolites formed are identical to those from the non-deuterated molecule, except for the presence of deuterium. juniperpublishers.com
In Vitro Hepatic Metabolism Studies (e.g., Microsomal Stability)
Investigative Studies on Isotope Effects on Enzyme Activity or Metabolism
The deuterium kinetic isotope effect (KIE) is a powerful tool for investigating enzyme mechanisms. nih.govmdpi.com It is defined as the ratio of the reaction rate for the light (hydrogen-containing) isotopologue to the rate for the heavy (deuterium-containing) isotopologue (KIE = kH/kD). A KIE value significantly greater than 1 indicates that the C-H bond is broken during the rate-determining step of the reaction. nih.gov
In the context of this compound, KIE studies could provide critical insights into two main areas:
Metabolizing Enzymes: By synthesizing different versions of this compound with deuterium at various positions, researchers can pinpoint which specific sites are most susceptible to metabolism by CYP enzymes. For instance, if placing deuterium on the methoxy (B1213986) group's methyl moiety significantly slows down metabolism, it would imply that O-demethylation is a key metabolic pathway. Such studies can reveal whether product release or another step is rate-limiting in turnover. nih.gov
Target Enzyme (Aldose Reductase): While less common, KIE studies could also probe the interaction of Tolrestat with its therapeutic target, aldose reductase. Although the inhibitory action does not involve covalent bond cleavage of the inhibitor itself, deuterium substitution could potentially influence binding affinity or residence time through subtle changes in molecular vibrations and hydrophobic interactions within the enzyme's active site.
Utilization in Tracing Biochemical Flux in Experimental Systems
Stable isotope tracers are invaluable for performing metabolic flux analysis, which measures the rates of reactions in a metabolic network. nih.gov Deuterium metabolic imaging (DMI) is an emerging, non-invasive MR-based method that allows for the mapping of metabolic pathways in 3D. nih.gov It enables the detection of a deuterated substrate and its downstream metabolic products.
Tolrestat is an inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. japsonline.com This pathway, which converts glucose to sorbitol, becomes hyperactive under hyperglycemic conditions and is implicated in the pathogenesis of diabetic complications. japsonline.comnih.gov
This compound could theoretically be used as a tracer to investigate its own influence on related biochemical pathways. For example, by using advanced analytical techniques like mass spectrometry or deuterium magnetic resonance spectroscopy (²H-MRS), researchers could trace the downstream consequences of aldose reductase inhibition by this compound. nih.gov This could involve monitoring changes in the flux of glucose through the polyol pathway or observing potential metabolic shunting, where glucose is redirected to other pathways like the pentose (B10789219) phosphate (B84403) pathway or glycolysis. Such studies provide a dynamic view of the metabolic response to enzyme inhibition in a living system. nih.gov
Rational Design and Development of Next Generation Aldose Reductase Inhibitors Based on Tolrestat S Research Legacy
Structure-Activity Relationship (SAR) Profiling and Optimization
The exploration of Tolrestat (B1683199) and its analogues has provided a deep understanding of the structural features required for potent aldose reductase inhibition. Structure-Activity Relationship (SAR) studies have been pivotal in optimizing the molecular architecture of these inhibitors.
Key interactions between inhibitors and the enzyme's active site have been identified through crystallographic studies. The active site contains an "anion-binding pocket" that interacts with a polar, acidic group on the inhibitor, and a hydrophobic region that accommodates a non-polar moiety. mdpi.comresearchgate.net For Tolrestat, the carboxylic acid group serves as the polar moiety, while the substituted naphthalene (B1677914) ring fits into the hydrophobic cleft. researchgate.netresearchopenworld.com
Optimization efforts based on Tolrestat's scaffold have focused on modifying these key regions:
The Naphthalene Ring: Synthesizing analogues with additional substituents on the naphthalene ring of Tolrestat has been a key strategy. researchgate.netnih.gov Studies revealed that introducing a 2-fluoro substituent resulted in compounds that were approximately equipotent to Tolrestat in vivo. nih.gov
The Acidic Moiety: The acidic head of the inhibitor, typically a carboxylic acid or a related group, is crucial for binding to the anionic site of the enzyme, which includes residues like Tyr48, His110, and Trp111. units.it The flexibility of this interaction has allowed for the development of various classes of inhibitors, including those with cyclic imide structures (like Sorbinil) and carboxylic acid derivatives (like Tolrestat). units.itmdpi.com
The Hydrophobic Tail: The shape and composition of the hydrophobic part of the inhibitor influence its fit within the active site's hydrophobic and specificity pockets. researchgate.net The enzyme can adapt its conformation to bind different inhibitors, a flexibility that explains its ability to act on a wide variety of substrates and inhibitors. researchgate.net
These SAR studies have enabled the rational design of new compounds. For instance, based on docking and 3D-QSAR studies of phenethylamine (B48288) derivatives, a new indolebutanoic acid derivative was designed that showed an IC₅₀ value of 7.4 microM, comparing favorably to Tolrestat's IC₅₀ of 16 microM. nih.gov
Table 1: Structure-Activity Relationship (SAR) Insights from Tolrestat Analogues This table is interactive. You can sort and filter the data.
| Molecular Modification | Impact on Activity | Rationale/Observation | Reference |
|---|---|---|---|
| Addition of 2-halo substituents to naphthalene ring | High in vivo activity | Enhanced potency in nerve tissue models. | nih.gov |
| Conversion of carboxylic acid to primary amide | Creation of a prodrug | The amide itself lacks intrinsic activity but is metabolized to the active carboxylic acid in vivo, enhancing potency. | nih.gov |
| Replacement of C=S with C=O (Oxo-Tolrestat) | Altered inhibitory activity | Bioisosteric replacement to probe the role of the thio-carbonyl group. | researchopenworld.com |
Lead Compound Identification and Optimization in Preclinical Drug Discovery
The process of discovering new drugs often begins with a "lead compound"—a molecule with known biological activity that serves as a starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. mdpi.com Tolrestat has served as a critical lead compound and a benchmark in the quest for superior ARIs. mdpi.comtandfonline.com
The identification and optimization of new lead compounds in preclinical research involves several stages:
Lead Identification: This can be achieved through screening compound libraries or through rational design based on the structure of a known inhibitor and its target enzyme. unisi.itnih.gov The crystal structure of aldose reductase complexed with inhibitors like Tolrestat has been instrumental, providing a blueprint for designing new molecules that fit into the active site. researchgate.netresearchgate.net
Synthesis of Analogues: Once a lead is identified, medicinal chemists synthesize a series of analogues by making systematic modifications to its structure. For example, numerous Tolrestat analogues were prepared with extra substituents on the naphthalene ring to explore unoccupied spaces and enhance binding. researchgate.netnih.gov
In Vitro Evaluation: Synthesized compounds are first tested in in vitro systems to measure their intrinsic inhibitory activity against the target enzyme. nih.gov This often involves using isolated enzyme preparations, such as aldose reductase from bovine lens. nih.govmdpi.com
Preclinical In Vivo Models: Promising candidates from in vitro tests are then evaluated in animal models to assess their efficacy and ability to penetrate target tissues. nih.gov For ARIs, common models include galactose-fed rats, where inhibitor efficacy is measured by their ability to prevent the accumulation of galactitol (the product of galactose reduction by aldose reductase) in tissues like the sciatic nerve and lens. nih.gov
This iterative process of design, synthesis, and testing allows for the optimization of a lead compound into a preclinical drug candidate. For instance, the development of 2-fluoro derivatives of Tolrestat identified them as having high in vivo activity, making them candidates for further study. nih.gov
Development of Selective Aldose Reductase Inhibitors
A major challenge in the development of ARIs has been achieving selectivity. Aldose reductase (ALR2) is part of the aldo-keto reductase (AKR) superfamily, which includes other highly similar enzymes, most notably aldehyde reductase (ALR1). nih.gov Since ALR1 plays important roles in detoxification by reducing a variety of aldehydes, non-selective inhibition can lead to undesirable off-target effects. nih.govappliedtherapeutics.com The toxicity that led to the withdrawal of some early ARIs has been partly attributed to a lack of selectivity. appliedtherapeutics.comfrontiersin.org
The research legacy of Tolrestat has guided the development of more selective inhibitors. Key strategies include:
Exploiting Structural Differences: While the active sites of ALR1 and ALR2 are very similar, subtle differences exist. The binding of inhibitors like Tolrestat and Zopolrestat (B13010) can induce conformational changes in ALR2, opening up a "specificity pocket" that is not present in ALR1. researchgate.net Designing inhibitors that specifically bind to this pocket can greatly enhance selectivity.
Rational Drug Design: Using the crystal structures of ALR2 complexed with various inhibitors, researchers can rationally design new molecules that maximize interactions with ALR2-specific residues while minimizing binding to ALR1. appliedtherapeutics.com This structure-based approach was used to develop AT-001, a next-generation ARI designed for high selectivity over aldehyde reductase to avoid the hepatotoxicity seen with earlier compounds. appliedtherapeutics.com
Differential Inhibition: A more recent concept is the development of "differential inhibitors." These molecules are designed to selectively inhibit the reduction of glucose by ALR2 without affecting its ability to detoxify harmful aldehydes, thereby preserving its protective functions while blocking its pathological role in diabetic complications. mdpi.com
The development of N-(aroyl)-N-(arylmethyloxy)-α-alanines represents another effort to create highly selective ALR2 inhibitors, with some compounds showing promising activity and selectivity when compared to reference drugs like Tolrestat. unipi.it
Future Research Directions for Tolrestat D3 in Advanced Chemical Biology and Translational Research
Exploring Novel Research Applications of Deuterated Aldose Reductase Inhibitors
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes significantly activated under hyperglycemic conditions. plos.org This pathway has been implicated in the development of various diabetic complications. nanobioletters.com Consequently, aldose reductase inhibitors (ARIs) like Tolrestat (B1683199) have been subjects of extensive research for their potential to mitigate these complications. nih.govcellagentech.comdiabetesjournals.org Tolrestat, specifically, is a potent, non-hydantoin ARI that was investigated for its effects on diabetic neuropathy. nih.govcreative-proteomics.com
The introduction of deuterium (B1214612) into the Tolrestat structure to create Tolrestat-d3 provides a powerful new dimension for research. Deuteration, the replacement of hydrogen with its heavy isotope deuterium, can alter the pharmacokinetic profile of a drug, often by slowing down metabolic processes due to the kinetic isotope effect. tandfonline.combioscientia.de This property is invaluable for future research in several key areas:
Pharmacokinetic and Metabolic Stability Studies: The primary advantage of deuterated compounds is their potential for altered metabolism. bioscientia.deresearchgate.net Future studies can use this compound to precisely investigate the metabolic fate of the inhibitor. By comparing the pharmacokinetics of Tolrestat and this compound, researchers can identify metabolically vulnerable sites on the molecule and understand how metabolic stability affects its presence at target tissues like the sciatic nerve and eye lens. tandfonline.comnih.gov Such studies are crucial for designing next-generation ARIs with improved properties. nih.gov
Enzyme-Inhibitor Interaction Dynamics: Understanding how an inhibitor binds to its target enzyme is fundamental. The crystal structure of aldose reductase complexed with Tolrestat has provided significant insights. rcsb.org Future research using this compound can further elucidate the dynamics of this interaction. Advanced techniques like neutron crystallography, which can visualize deuterium atoms, could be employed to map the precise orientation and interactions of the inhibitor within the enzyme's active site, offering a level of detail not achievable with standard X-ray crystallography. This could clarify the roles of key residues like Tyr48, His110, and Trp111 in the binding and inhibition mechanism. mdpi.comacs.org
Differential Inhibition Studies: Recent research has proposed the concept of "differential inhibitors" that can selectively inhibit the enzyme's activity on specific substrates (e.g., glucose) while preserving its detoxifying functions on others. mdpi.comresearchgate.net this compound could be a valuable tool in these investigations. By using it as a stable, traceable inhibitor, researchers can more accurately measure its effect on the reduction of various aldehydes, helping to design new molecules that achieve a more targeted and potentially safer inhibition profile.
Integration of this compound in Multi-Omics Research Methodologies
The era of "omics" — genomics, proteomics, and metabolomics — has revolutionized our ability to study biological systems holistically. creative-proteomics.com Integrating data from these different levels provides a comprehensive picture of disease pathogenesis. Stable isotope labeling is a cornerstone of modern omics research, and this compound is perfectly positioned to serve as a critical tool in this domain. pharmiweb.com
Future research can leverage this compound to connect the inhibition of a specific enzyme to global changes across the omics spectrum:
Metabolomics and Flux Analysis: Metabolomics aims to quantify the complete set of small-molecule metabolites in a biological system. nih.gov When combined with stable isotope tracers, it allows for the study of metabolic flux—the rate of turnover of molecules through a metabolic pathway. nih.govtandfonline.com this compound can be used as a probe to precisely perturb the polyol pathway. By administering this compound and using other labeled nutrients (e.g., ¹³C-glucose), researchers can use mass spectrometry to trace the flow of metabolites and accurately quantify how inhibiting aldose reductase reroutes metabolic flux. nih.govisotope.com This approach can reveal novel metabolic consequences of aldose reductase inhibition beyond simple sorbitol reduction.
Bridging Metabolomics with Proteomics and Genomics: A key challenge in multi-omics is integrating the different layers of data. By providing a highly specific and quantifiable metabolic intervention, this compound can act as a linchpin. For instance, researchers can correlate the precise metabolic changes induced by this compound (measured via metabolomics) with changes in protein expression (proteomics) and gene transcription (genomics). creative-proteomics.com This could identify compensatory pathways that are up- or down-regulated in response to aldose reductase inhibition, revealing new targets and a deeper understanding of the cellular response network.
Advancements in Analytical Techniques Facilitated by Deuterated Standards
The accuracy and precision of quantitative bioanalysis are paramount in research. Deuterated compounds are considered the gold standard for internal standards in mass spectrometry-based quantification. clearsynth.comubc.ca They are chemically and structurally almost identical to the analyte of interest, meaning they behave similarly during sample extraction, chromatography, and ionization, but are distinguishable by their mass. clearsynth.comacs.org
This compound serves as an ideal internal standard for the accurate measurement of its non-deuterated counterpart, Tolrestat, in various biological matrices. This facilitates several key analytical advancements:
Enhanced Quantitative Accuracy: Using this compound as an internal standard allows for the correction of variations in sample preparation and matrix effects, which are common issues in complex samples like blood or tissue extracts that can interfere with analysis. clearsynth.comtexilajournal.com This ensures that the measured concentration of Tolrestat is highly accurate and reproducible, a critical factor in pharmacokinetic and translational studies. creative-proteomics.com
Method Validation and Standardization: Robust analytical methods are essential for reliable research. The use of a deuterated internal standard like this compound is a key component in the validation of quantitative assays according to regulatory guidelines. clearsynth.comtexilajournal.com It helps establish the linearity, precision, and accuracy of the method.
High-Throughput Screening and Micro-sampling: Modern research often involves analyzing large numbers of samples or working with very small sample volumes. The high sensitivity and specificity afforded by using this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods enable reliable quantification even from minute samples, supporting high-throughput applications and studies involving micro-sampling techniques. creative-proteomics.comnih.govmdpi.com
Table 1: Physicochemical Properties of Tolrestat and this compound
| Property | Tolrestat | This compound | Source(s) |
|---|---|---|---|
| Chemical Formula | C₁₆H₁₄F₃NO₃S | C₁₆H₁₁D₃F₃NO₃S | cellagentech.comwikipedia.org |
| Molecular Weight | 357.35 g/mol | 360.37 g/mol | cellagentech.com |
| Description | An aldose reductase inhibitor. | A deuterated analog of Tolrestat. | nih.gov |
| Isotopic Label | None | Deuterium (³H or D) | clearsynth.com |
Table 2: Chemical Compounds Mentioned
| Compound Name | Classification/Role |
|---|---|
| Tolrestat | Aldose Reductase Inhibitor |
| This compound | Deuterated Aldose Reductase Inhibitor / Internal Standard |
| Sorbitol | Polyol / Product of Aldose Reductase |
| Epalrestat | Aldose Reductase Inhibitor |
| Sorbinil (B39211) | Aldose Reductase Inhibitor |
| Zopolrestat (B13010) | Aldose Reductase Inhibitor |
| Fidarestat | Aldose Reductase Inhibitor |
| Ponalrestat (B1679041) | Aldose Reductase Inhibitor |
| Zenarestat | Aldose Reductase Inhibitor |
| Glucose | Substrate of Aldose Reductase |
| Fructose (B13574) | Product of the Polyol Pathway |
Q & A
Basic: What are the key methodological considerations when incorporating Tolrestat-d³ into pharmacokinetic studies?
Tolrestat-d³, a deuterated analog of Tolrestat, is often used as an internal standard in mass spectrometry to enhance quantification accuracy. Key considerations include:
- Isotopic Purity : Ensure the deuterated compound’s isotopic enrichment (>99%) is validated via high-resolution mass spectrometry (HRMS) to avoid interference with endogenous analytes .
- Matrix Effects : Optimize sample preparation (e.g., protein precipitation, solid-phase extraction) to mitigate ion suppression/enhancement in biological matrices like plasma or liver homogenates .
- Calibration Curves : Use a minimum of six concentration points spanning the expected physiological range, with correlation coefficients (R²) ≥0.99 to ensure linearity .
Basic: How does the deuterium substitution in Tolrestat-d³ influence its metabolic stability compared to the non-deuterated form?
Deuterium incorporation at specific sites (e.g., methyl groups) slows metabolic degradation via the kinetic isotope effect (KIE). For example:
- In vitro assays : Compare half-life (t₁/₂) in microsomal incubations under NADPH-fortified conditions. A ≥20% increase in t₁/₂ for Tolrestat-d³ vs. Tolrestat suggests significant KIE .
- In vivo correlation : Use LC-MS/MS to track deuterium retention in urine/metabolites, ensuring deuterium loss <5% over 24 hours in rodent models .
Advanced: How can researchers resolve discrepancies in reported IC₅₀ values for Tolrestat-d³ in aldose reductase inhibition assays?
Contradictions often arise from experimental variables:
- Enzyme Source : Recombinant human vs. rat aldose reductase may exhibit differential binding affinities. Standardize enzyme batches and validate activity via spectrophotometric NADPH depletion .
- Substrate Concentration : Adjust DL-glyceraldehyde levels (typical range: 10–100 mM) to align with physiological relevance, as IC₅₀ shifts with substrate saturation .
- Data Normalization : Use a reference inhibitor (e.g., Epalrestat) in each assay plate to control for inter-run variability .
Advanced: What strategies optimize the detection of Tolrestat-d³ in complex biological matrices with high background noise?
- Chromatographic Separation : Employ UPLC with HILIC columns (e.g., Acquity BEH Amide) to resolve Tolrestat-d³ from endogenous phospholipids, reducing baseline noise .
- Tandem MS Parameters : Use multiple reaction monitoring (MRM) transitions specific to deuterated fragments (e.g., m/z 315→297 for Tolrestat-d³ vs. m/z 312→294 for Tolrestat) .
- Blank Matrix Spiking : Validate recovery rates (≥85%) in at least six replicates to confirm method robustness .
Advanced: How should researchers design dose-response studies to evaluate Tolrestat-d³’s off-target effects in diabetic neuropathy models?
- Multi-Omics Integration : Pair transcriptomic data (RNA-seq) with proteomic profiling to identify off-target pathways (e.g., sorbitol-aldose reductase unrelated to polyol flux) .
- Positive/Negative Controls : Include zopolrestat (specific inhibitor) and vehicle-only groups to isolate Tolrestat-d³-specific effects .
- Longitudinal Sampling : Collect tissues at 0, 4, 8, and 12 weeks post-administration to assess cumulative off-target activity .
Basic: What statistical approaches are recommended for analyzing dose-dependent toxicity data in Tolrestat-d³ studies?
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate LD₅₀ and Hill slopes, ensuring confidence intervals ≤15% .
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous data points while retaining ≥80% of replicates .
- Power Analysis : Use G*Power to determine sample sizes achieving ≥90% power for detecting ≥20% effect sizes .
Advanced: How can isotopic interference be minimized when co-administering Tolrestat-d³ with other deuterated probes in tracer studies?
- Mass Shift Design : Select probes with non-overlapping MRM transitions (e.g., ≥3 Da difference) to prevent cross-talk .
- Time-Staggered Dosing : Administer Tolrestat-d³ 2 hours post-probe injection to separate pharmacokinetic profiles .
- Spectral Deconvolution : Apply software like Skyline to differentiate isotopic clusters in full-scan MS¹ mode .
Basic: What are the ethical and methodological standards for reporting negative results in Tolrestat-d³ efficacy trials?
- Transparency : Publish raw data (e.g., deposited in Zenodo) with detailed experimental protocols to support reproducibility .
- Pre-registration : Document hypotheses and endpoints on platforms like ClinicalTrials.gov before initiating in vivo studies .
- Effect Size Reporting : Include Cohen’s d or η² values to contextualize negative findings statistically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
